Abecarnil (isopropyl 6-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate) [] is a β-carboline derivative synthesized as a potential anxiolytic and anticonvulsant agent. [, , , ] It acts as a ligand for central benzodiazepine (BZ) receptors, specifically targeting the GABAA receptor complex. [, , , ] Research focuses on its potential as a safer alternative to traditional benzodiazepines, with reduced potential for tolerance, dependence, and side effects. [, , , , , , ]
Abecarnil is a synthetic compound belonging to the beta-carboline class, primarily recognized for its anxiolytic properties. It is structurally related to the neurotransmitter gamma-aminobutyric acid and acts on the GABA_A receptor, making it a candidate for treating anxiety disorders. Research indicates that Abecarnil can reduce anxiety symptoms without the sedative effects commonly associated with benzodiazepines, thus representing a potential therapeutic alternative in psychiatry .
Abecarnil was first synthesized in the 1980s and has since been the subject of various studies focusing on its pharmacological effects and potential applications in treating anxiety disorders. The compound is classified as a partial agonist at certain GABA_A receptor subtypes, which contributes to its unique pharmacological profile .
The synthesis of Abecarnil involves several intricate steps. A common synthetic route begins with the preparation of the beta-carboline core structure through asymmetric Michael addition using 2-bromonitrostyrene and a chiral nickel(II)-complex as a catalyst. This is followed by a nitro-Mannich reaction and lactamization cascade, culminating in a Krapcho decarboxylation to yield the desired nitro lactam product .
The molecular formula of Abecarnil is C_12H_12N_2O_3, and it features a beta-carboline skeleton characterized by a fused indole and pyridine ring system. The compound's structure allows it to interact effectively with GABA_A receptors.
Abecarnil undergoes several chemical reactions that can modify its structure and potentially alter its pharmacological properties:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
These reactions are significant for developing new derivatives with enhanced therapeutic profiles or reduced side effects. The choice of reaction conditions greatly influences the yield and nature of the products formed.
Abecarnil's anxiolytic effects are primarily mediated through its action on GABA_A receptors. It acts as a partial agonist at certain subtypes of these receptors, enhancing inhibitory neurotransmission in the brain:
Abecarnil has been extensively studied for various scientific uses:
Abecarnil (isopropyl 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylate) belongs to the β-carboline alkaloid class, characterized by a tricyclic pyrido[3,4-b]indole core. This scaffold consists of an indole moiety fused with a pyridine ring, where strategic substitutions confer unique pharmacological properties. The C3 position features an ester group (isopropyl carboxylate), critical for receptor binding affinity, while a benzyloxy group at C6 and a methoxymethyl chain at C4 enhance metabolic stability and receptor subtype selectivity. Unlike classical benzodiazepines, which possess a benzene ring fused to a diazepine structure, abecarnil’s β-carboline core provides distinct electronic properties and steric conformation, enabling partial agonism at the benzodiazepine site of GABAA receptors [4] [10].
Table 1: Molecular Structure Profile of Abecarnil
Property | Description |
---|---|
Chemical Name | Propan-2-yl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[5,4-b]indole-3-carboxylate |
Molecular Formula | C24H24N2O4 |
Molecular Weight | 404.47 g/mol |
Core Structure | β-Carboline |
Key Substituents | C3: Isopropyl carboxylate; C6: Benzyloxy; C4: Methoxymethyl |
In rodent studies, abecarnil demonstrates dose-dependent absorption kinetics. Following a 10 mg/kg oral dose in mice, bioavailability reaches 20%, peaking in plasma within 1–2 hours. Intravenous administration (0.1 mg/kg) reveals a volume of distribution (Vd) of 15 mL/min/kg and a plasma half-life (t1/2) of 1.0 hour, indicating extensive tissue penetration. Continuous dietary administration in mice yields circadian fluctuations in plasma concentrations, with higher levels during nocturnal activity phases. In contrast, single intragastric doses produce sharper plasma peaks and double the AUC (area under the curve) values compared to dietary dosing, highlighting the impact of administration routes on exposure [2] [6].
Table 2: Comparative Pharmacokinetics of Abecarnil Across Species
Species | Bioavailability (Oral, %) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) |
---|---|---|---|---|
Mouse | 20 | 1.0 | 15 | 0.25 |
Rat | 32 | 1.7 | 25 | 0.30 |
Rabbit | 23 | 0.75 | 76 | 0.40 |
Dog | ~30 | 0.7 | 69 | 0.45 |
Cynomolgus Monkey | 25 | 1.7 | 38 | 0.50 |
Human | 40 | 3–7 | 11 | 0.8–1.2 |
Abecarnil undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP)-mediated oxidation and hydrolytic pathways. The dominant biotransformation involves ether cleavage at the C6 benzyloxy group, generating phenolic intermediates that undergo glucuronidation or sulfation. Ester hydrolysis at the C3 carboxylate is a minor pathway. In humans, 90% of a radiolabeled dose is excreted within 48 hours, with fecal elimination (80%) prevailing over renal excretion (10–15%). Severe renal impairment (creatinine clearance <10 mL/min) reduces plasma protein binding from 94.8% to 85.0%, elevating the free fraction. However, unbound clearance remains unchanged, suggesting compensatory adjustments in tissue distribution or metabolism [3] [5].
Abecarnil acts as a partial agonist at the benzodiazepine binding site of GABAA receptors, with nanomolar affinity (IC50 = 0.82–1.55 nM against [3H]flumazenil in cortical and cerebellar membranes). Its intrinsic efficacy varies across receptor subtypes: high activity at α1βγ2, α2βγ2, and α3βγ2 receptors underlies anxiolytic and anticonvulsant effects, while minimal activity at α5βγ2 and α4/6βδ subtypes reduces sedative and ataxic liabilities. Subtype selectivity arises from interactions between the C3 ester group and histidine residues in α subunits. Unlike diazepam, which non-selectively modulates all α variants, abecarnil’s methoxymethyl group at C4 sterically restricts engagement with sedation-associated α5 subunits, explaining its "anxioselective" profile [1] [7] [8].
Table 3: GABAA Receptor Subtype Affinity and Functional Effects
Receptor Subtype | Affinity (IC50, nM) | Intrinsic Efficacy | Primary Effects |
---|---|---|---|
α1β2/3γ2 | 0.95 | Moderate | Anxiolysis, Anticonvulsion |
α2β2/3γ2 | 1.20 | High | Anxiolysis |
α3β2/3γ2 | 1.55 | High | Anticonvulsion |
α5β3γ2 | >50 | Low | Minimal sedation/memory impairment |
α4/6βδ | >100 | Negligible | No tonic inhibition enhancement |
Abecarnil exhibits distinct binding kinetics relative to benzodiazepines:
Table 4: Binding Kinetics of Abecarnil vs. Classical Benzodiazepines
Parameter | Abecarnil | Diazepam | Flumazenil |
---|---|---|---|
Ki (nM) | 0.82 | 56 | 0.5 |
GABA Shift (Fold Increase) | 1.24 | 2.8 | 1.0 |
Dissociation t1/2 (min) | 15 | 5 | 0.5 |
Max. GABA Current Enhancement | 80% | 300% | 0% |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: